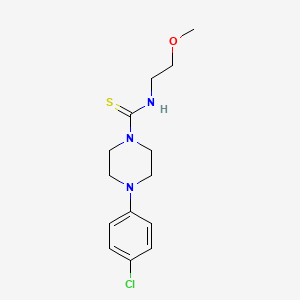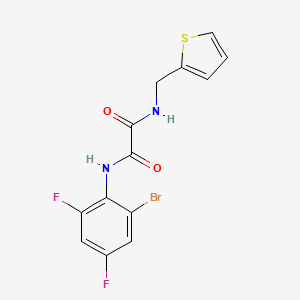![molecular formula C14H19N3O2 B4386601 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,1-dimethylurea](/img/structure/B4386601.png)
3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,1-dimethylurea
Übersicht
Beschreibung
N’-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N,N-dimethylurea is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is structurally related to melatonin, a hormone that regulates sleep-wake cycles in humans.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N,N-dimethylurea typically involves the reaction of 5-methoxyindole with ethyl chloroformate to form an intermediate, which is then reacted with N,N-dimethylamine to yield the final product. The reaction conditions usually involve the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N,N-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N,N-dimethylurea oxides, while reduction may produce the corresponding amines.
Wissenschaftliche Forschungsanwendungen
N’-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N,N-dimethylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the regulation of sleep and circadian rhythms.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N,N-dimethylurea involves its interaction with specific molecular targets, such as G-protein-coupled receptors. These interactions can modulate various signaling pathways, leading to physiological effects. The compound’s structural similarity to melatonin suggests it may act on melatonin receptors, influencing sleep-wake cycles and other circadian processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
5-MeO-DALT: N-allyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-en-1-amine
Uniqueness
N’-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N,N-dimethylurea is unique due to its specific structural modifications, which may confer distinct biological activities compared to other indole derivatives. Its dimethylurea moiety differentiates it from melatonin and other similar compounds, potentially leading to unique interactions with biological targets and different pharmacokinetic properties.
Eigenschaften
IUPAC Name |
3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-17(2)14(18)15-7-6-10-9-16-13-5-4-11(19-3)8-12(10)13/h4-5,8-9,16H,6-7H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHLPVBVNVSIAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCCC1=CNC2=C1C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B4386524.png)

![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)glycinamide](/img/structure/B4386537.png)



![N-{3-[(4-fluorobenzoyl)amino]propyl}nicotinamide](/img/structure/B4386561.png)
![N-[4-(benzylsulfamoyl)phenyl]piperidine-1-carboxamide](/img/structure/B4386567.png)
![1-amino-N,N-diethyl-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B4386588.png)
![N-{3-[(3-methoxybenzoyl)amino]propyl}nicotinamide](/img/structure/B4386595.png)
![3-[(2,4-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B4386604.png)
![1-Propan-2-ylspiro[2,8-dihydropyrazolo[3,4-e][1,4]thiazepine-4,1'-cyclohexane]-3,7-dione](/img/structure/B4386612.png)
